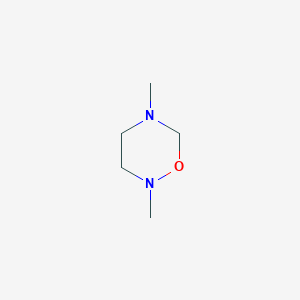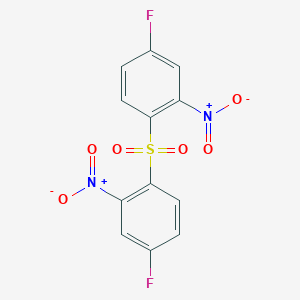
1,1'-Sulfonylbis(4-fluoro-2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is an organic compound characterized by the presence of sulfonyl, fluoro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration and sulfonation reactions to introduce nitro and sulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are used for sulfonation.
Halogenation: N-bromosuccinimide (NBS) or other fluorinating agents are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl, fluoro, and nitro groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can enhance the compound’s solubility and reactivity, while the fluoro group can influence its electronic properties and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: A simpler compound with similar functional groups but lacks the sulfonyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonyl group, used in different synthetic applications.
Uniqueness
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is unique due to the combination of sulfonyl, fluoro, and nitro groups, which impart distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
72242-30-9 |
|---|---|
Formule moléculaire |
C12H6F2N2O6S |
Poids moléculaire |
344.25 g/mol |
Nom IUPAC |
4-fluoro-1-(4-fluoro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6F2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Clé InChI |
ABJUWAMJBCMOFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



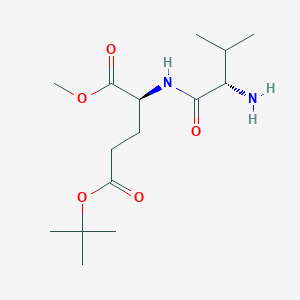
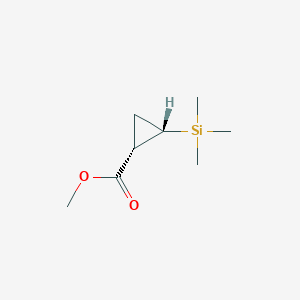
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)

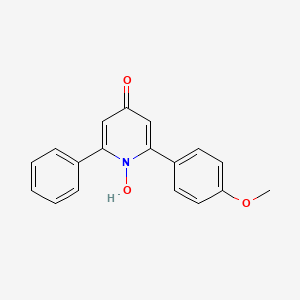
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)


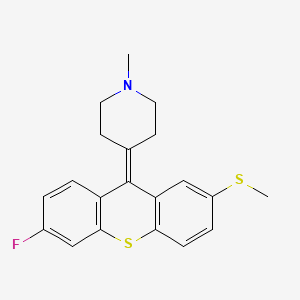
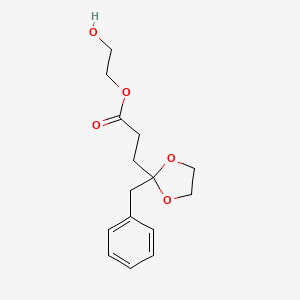

![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
